Nonyl nitrite

Description

Historical Trajectory of Alkyl Nitrite (B80452) Chemistry

The study of alkyl nitrites dates back to the mid-19th century. In 1844, the French chemist Antoine Jérôme Balard, known for his discovery of bromine, became the first to synthesize an alkyl nitrite, specifically amyl nitrite. chemeo.com His process involved reacting amyl alcohol with nitrous acid. chemeo.com

Shortly thereafter, the physiological effects of these compounds were noted, and in 1867, Scottish physician Sir Thomas Lauder Brunton pioneered the medical use of amyl nitrite for the treatment of angina. chemeo.comlibretexts.org This application was based on its ability to act as a vasodilator. smolecule.com Concurrently with their exploration in medicine, alkyl nitrites began to be recognized for their utility as reagents in chemical synthesis, a role that has been developing since the late 19th century. parchem.comlookchem.com Their unique reactivity has allowed them to serve as valuable tools in a variety of organic transformations. lookchem.com

Contemporary Significance of Nonyl Nitrite in Chemical Research

In modern chemical research, alkyl nitrites are valued as precursors for generating alkoxy radicals, which are key reactive intermediates in both atmospheric chemistry and organic synthesis. mit.eduacs.org this compound, as a specific member of this class, has been utilized in specialized research to understand complex chemical processes.

A significant application of this compound and its isomers is in the study of secondary organic aerosol (SOA) formation, a critical component of atmospheric particulate matter. mit.edu Research groups have synthesized and used specific C10 alkyl nitrite isomers, including various nonyl nitrites (e.g., 2-methyl-4-nonyl nitrite, 5-nonyl nitrite), to generate individual alkoxy radicals through photolysis. mit.edulookchem.com This approach simplifies the otherwise complex reaction systems of alkane oxidation, allowing for a detailed examination of how the specific structure of an alkoxy radical—such as the position of the radical center and the branching of the carbon skeleton—influences its subsequent reaction pathways. mit.edu

These studies have shown that the fate of the alkoxy radical, whether it undergoes isomerization or fragmentation, is a key determinant of the yield and composition of the resulting SOA. mit.edu For instance, the photolysis of 5-nonyl nitrite was studied to observe the products formed from the resulting alkoxy radical. lookchem.com Research has demonstrated that straight-chain alkoxy radicals, particularly those with the radical center near the end of the carbon chain, tend to produce higher SOA yields, suggesting that isomerization reactions are predominant. mit.edu Conversely, branched alkoxy radicals result in lower yields, indicating that fragmentation reactions are more likely. mit.edu This targeted use of specific isomers like this compound provides crucial data for refining atmospheric chemistry models.

Beyond atmospheric studies, the generation of alkoxy radicals from alkyl nitrites is a powerful strategy in organic synthesis for C-H bond functionalization. nih.gov While many studies refer to general alkyl nitrites, the principles apply to this compound as a precursor for generating a nonyloxy radical. This radical can then undergo intramolecular hydrogen atom transfer (HAT), enabling the selective functionalization of otherwise unreactive C-H bonds, a foundational concept of the Barton reaction. nih.gov

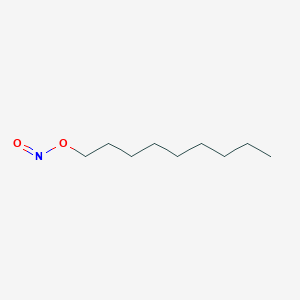

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and properties of the n-nonyl nitrite compound.

| Property | Value | Source(s) |

| IUPAC Name | n-nonyl nitrite | smolecule.com |

| Molecular Formula | C₉H₁₉NO₂ | smolecule.com |

| Molecular Weight | 173.25 g/mol | smolecule.com |

| CAS Number | 192699-41-5 | smolecule.com |

| Canonical SMILES | CCCCCCCCCON=O | smolecule.com |

| InChI Key | RGLUKHFGBSKWIL-UHFFFAOYSA-N | smolecule.com |

Fundamental Principles of Nitrite Ester Reactivity

The chemical reactivity of alkyl nitrites is primarily dictated by the nature of the O–NO (ester) bond. This bond is relatively weak, with a bond energy of approximately 40–50 kcal·mol⁻¹, making it susceptible to homolytic cleavage. parchem.com This cleavage can be induced by heat or, more commonly, by ultraviolet light (photolysis). lookchem.comtandfonline.com

The primary photochemical event is the breaking of the O–N bond to generate two radical species: an alkoxy radical (RO•) and a nitric oxide radical (•NO). mit.edunih.gov

RO–N=O + hν → RO• + •NO

This generation of an alkoxy radical is the basis for one of the most well-known transformations involving alkyl nitrites: the Barton reaction. The Barton reaction is a photochemical process that converts an alkyl nitrite into a δ-nitroso alcohol. tandfonline.com The mechanism involves the initial photolytic cleavage to form the alkoxy radical, which then abstracts a hydrogen atom from the δ-carbon (the carbon atom four positions away) via a sterically favored six-membered ring transition state. tandfonline.com The resulting carbon-centered radical then recombines with the nitric oxide radical to form the δ-nitroso compound, which typically tautomerizes to the more stable oxime. tandfonline.com

Beyond the Barton reaction, alkyl nitrites serve as versatile reagents in other organic transformations:

Nitrosating Agents : In the presence of an acid, alkyl nitrites can form the nitrosonium ion (NO⁺), which is a potent electrophile capable of nitrosating various nucleophiles, such as amines and enolates. libretexts.org

Oxime Formation : Alkyl nitrites are used to convert compounds with acidic methylene (B1212753) or methyl groups (strong carbon acids), such as ketones and nitriles, into oximes in the presence of an acid or base catalyst. parchem.com

Oxidation and Reduction : this compound can be oxidized to produce nonanoic acid and nitrogen oxides, or reduced to yield nonanol and nitrogen oxides using appropriate reagents. smolecule.com

Table 2: Research Findings on Alkoxy Radical Structure and SOA Yield This table presents generalized findings from atmospheric chemistry research on how the structure of C10 alkoxy radicals, generated from their corresponding alkyl nitrite precursors, affects Secondary Organic Aerosol (SOA) yields. mit.edu

| Alkoxy Radical Type | Relative SOA Yield | Predominant Reaction Pathway |

| Primary/Secondary (Straight-Chain) | High | Isomerization |

| Branched | Low | Fragmentation |

| α,β-Disubstituted | No Observed Aerosol | Fragmentation |

Structure

3D Structure

Properties

IUPAC Name |

nonyl nitrite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-12-10-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLUKHFGBSKWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCON=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564484 | |

| Record name | Nonyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-41-5 | |

| Record name | Nonyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nonyl Nitrite

Evolution of Nonyl Nitrite (B80452) Synthesis Techniques

The synthesis of alkyl nitrites, including nonyl nitrite, has traditionally been centered around the esterification of the corresponding alcohol. Early methods relied on the in situ generation of nitrous acid, a reactive and unstable species, from the reaction of a metal nitrite with a strong mineral acid. While effective, these early batch processes often contended with challenges related to reaction control, temperature management, and the generation of acidic waste streams.

Over time, advancements in chemical process technology have led to the development of more sophisticated and controlled methods for this compound synthesis. These include the exploration of different nitrosating agents, the use of catalytic systems to improve reaction rates and selectivity, and the implementation of continuous flow technologies. These modern approaches aim to enhance the safety, efficiency, and environmental profile of this compound production. The evolution of these techniques reflects a broader trend in chemical manufacturing towards more sustainable and economically viable processes.

Esterification Routes for this compound Generation

Esterification remains a cornerstone of this compound synthesis. This class of reactions involves the formation of the ester by reacting nonyl alcohol with a suitable source of the nitroso group.

Nitrous Acid Mediated Esterification Variants

The most common method for synthesizing alkyl nitrites is the reaction of an alcohol with nitrous acid (HNO₂) researchgate.net. Since nitrous acid is unstable, it is typically generated in situ by the slow addition of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a cooled aqueous solution of a metal nitrite, most commonly sodium nitrite (NaNO₂) researchgate.netyoutube.com.

A general laboratory procedure, adaptable for this compound, involves dissolving sodium nitrite in water and then cooling the solution in an ice bath. A pre-cooled mixture of nonyl alcohol and sulfuric acid is then added dropwise while maintaining a low temperature (typically around 0°C) to prevent the decomposition of nitrous acid and minimize the formation of nitrogen oxide byproducts nih.govgoogle.com. The this compound, being less dense and immiscible with the aqueous phase, forms a separate layer that can be isolated.

Another variant involves the reaction of nonyl alcohol with concentrated nitric acid researchgate.net. However, this method requires careful control to avoid strong oxidation of the alcohol.

Table 1: Comparison of Nitrous Acid Mediated Esterification Conditions for Alkyl Nitrites

| Parameter | Method 1: NaNO₂/H₂SO₄ | Method 2: NaNO₂/HCl |

|---|---|---|

| Reactants | Nonyl alcohol, Sodium nitrite, Sulfuric acid | Nonyl alcohol, Sodium nitrite, Hydrochloric acid |

| Solvent | Water | Water |

| Temperature | 0-5 °C | 0-5 °C |

| Key Considerations | Slow addition of acid is crucial to control the reaction rate and temperature. | Similar to the sulfuric acid method, temperature control is essential. |

| Byproducts | Sodium bisulfate, Water | Sodium chloride, Water |

This table is a generalized representation based on common procedures for alkyl nitrite synthesis.

Transesterification Processes

Transesterification is another viable route for the synthesis of this compound. This equilibrium-driven process involves the reaction of an existing ester with an alcohol in the presence of a catalyst organic-chemistry.org. In the context of this compound synthesis, a more volatile and readily available alkyl nitrite, such as tert-butyl nitrite, can be reacted with nonyl alcohol.

The reaction can be represented as:

This reaction is typically catalyzed by an acid journals.co.zamasterorganicchemistry.com. To drive the equilibrium towards the formation of this compound, an excess of nonyl alcohol can be used, or the more volatile tert-butanol (B103910) can be removed from the reaction mixture by distillation. tert-Butyl nitrite is often chosen as the nitrosating agent in this process because it is a tertiary nitrite and less prone to acid-catalyzed oxidative decomposition compared to primary and secondary alkyl nitrites journals.co.za. The efficiency of this exchange process is influenced by the structure of the alcohol, with primary alcohols like nonanol reacting more readily than secondary or tertiary alcohols journals.co.za.

Advanced Approaches in this compound Synthesis

In pursuit of greater efficiency, safety, and sustainability, more advanced synthetic methodologies for producing this compound have been explored. These approaches often involve the use of novel catalytic systems and innovative process designs.

Catalytic Strategies in this compound Production

While traditional esterification methods often rely on stoichiometric amounts of strong acids, modern catalytic strategies aim to reduce waste and improve reaction efficiency.

Heterogeneous Catalysis : The use of solid acid catalysts can simplify the purification process, as the catalyst can be easily removed by filtration. Although specific applications for this compound are not widely reported, materials like silica-supported cerium ammonium (B1175870) nitrate (B79036) have been used as heterogeneous catalysts for other organic transformations, suggesting their potential applicability in esterification reactions mdpi.com.

Phase-Transfer Catalysis (PTC) : This technique is particularly useful for reactions involving reactants that are soluble in two different immiscible phases, such as an aqueous solution of sodium nitrite and an organic phase containing nonyl alcohol. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nitrite anion from the aqueous phase to the organic phase, where it can react with the alcohol acsgcipr.orgcrdeepjournal.org. This can lead to faster reaction rates, milder reaction conditions, and reduced byproduct formation acsgcipr.org.

Table 2: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Approach | Catalyst Example | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Sulfated zirconia, Acidic resins | Ease of catalyst separation and recycling, reduced corrosion. |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Milder reaction conditions, increased reaction rates, suitability for biphasic systems. |

This table presents potential catalytic systems based on general principles of esterification and phase-transfer catalysis.

Green Chemistry Principles in Nitrite Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to minimize the environmental impact of chemical processes.

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Some esterification reactions can even be performed under solvent-free conditions mdpi.com.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste mdpi.com.

Continuous Flow Synthesis : The use of microreactors or continuous flow systems offers significant advantages in terms of safety, heat and mass transfer, and scalability for the production of alkyl nitrites nih.govresearchgate.netresearchgate.net. These systems allow for precise control over reaction parameters, leading to higher yields and purity with shorter reaction times researchgate.net. A continuous-flow process for producing alkyl nitrites by reacting nitrogen dioxide with an alcohol in a counterflow-operated column has also been developed google.com.

The application of these principles can lead to the development of more sustainable and economically viable methods for the production of this compound.

Continuous Flow Methodologies for this compound

Continuous flow chemistry represents a modern and efficient approach to the synthesis of chemical compounds, including alkyl nitrites like this compound. nih.gov This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (e.g., temperature, pressure, and residence time), and improved safety for exothermic reactions. nih.govresearchgate.net

The synthesis of alkyl nitrites in a continuous flow system typically involves the reaction of the corresponding alcohol with a nitrosating agent within a microreactor or a flow reactor. researchgate.net For this compound, this would involve pumping streams of nonyl alcohol and a suitable nitrosating agent, such as a solution of sodium nitrite and an acid, into a reactor where they mix and react. researchgate.netrsc.org The product stream then continuously exits the reactor for purification.

Key advantages of employing continuous flow for this compound synthesis include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is crucial when dealing with potentially unstable nitrite esters.

Improved Yield and Purity: Precise control over stoichiometry and residence time can minimize the formation of byproducts, leading to a cleaner product stream. researchgate.net

Scalability: Production can be scaled up by extending the operation time or by using multiple reactors in parallel, a concept known as numbering-up.

A typical setup for the continuous flow production of an alkyl nitrite involves separate feed solutions, for instance, an aqueous solution of sodium nitrite and an acidic solution of the alcohol, which are pumped into a reactor. researchgate.net The reaction temperature can be precisely controlled using a thermostatting system. The short reaction times, often in the range of seconds to minutes, are a significant advantage of this process. researchgate.netgoogle.com

| Parameter | Typical Range in Continuous Flow Synthesis | Rationale |

|---|---|---|

| Residence Time | 5 - 40 seconds | Ensures high conversion and yield while minimizing decomposition. google.com |

| Temperature | -10°C to 35°C | Controls reaction rate and prevents thermal decomposition of the product. google.com |

| Pressure | Atmospheric to moderate pressure | Can be used to increase reaction rates and control phase behavior. researchgate.net |

| Reactant Stoichiometry | Slight excess of nitrosating agent (e.g., 1.03-1.05 equivalents) | Drives the reaction to completion. researchgate.net |

Purification Techniques for Synthesized this compound

Following its synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and residual acid. The purification strategy is critical for obtaining a product of high purity and stability. Common techniques include washing, drying, distillation, and chromatography.

Washing and Neutralization: The crude product is typically first washed to remove water-soluble impurities. A wash with a mild basic solution, such as a sodium bicarbonate solution, is employed to neutralize any remaining acid catalyst (e.g., sulfuric or hydrochloric acid). This is followed by washing with water or a brine solution to remove residual salts. researchgate.net

Drying: After washing, the organic layer containing the this compound is separated and dried using a suitable drying agent, such as anhydrous sodium sulfate, to remove dissolved water. acs.org

Distillation: Distillation is a primary method for purifying alkyl nitrites. reddit.com Due to their thermal sensitivity, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition. acs.orgsmolecule.com It is crucial to conduct the distillation under an inert atmosphere to prevent oxidative decomposition. smolecule.com

Chromatographic Methods: For achieving very high purity, particularly for analytical or research purposes, chromatographic techniques are employed. smolecule.com

Ion Chromatography (IC): This method is highly effective for quantifying nitrite and nitrate impurities, especially in the presence of other ions like chloride. thermofisher.com By using high-capacity anion-exchange columns and UV detection, sensitive and selective quantification of nitrite can be achieved without interference. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the determination of nitrite levels, often after a derivatization step to enhance volatility and detection. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with electrochemical or fluorescence detection, offers a sensitive and selective means for the analysis and purification of nitrite-containing samples. nih.govnih.gov

| Purification Technique | Purpose | Key Considerations |

|---|---|---|

| Washing (e.g., with Sodium Bicarbonate) | Neutralize residual acid catalyst and remove water-soluble impurities. | Ensures removal of acidic components that can catalyze decomposition. |

| Drying (e.g., with Anhydrous Sodium Sulfate) | Remove dissolved water from the organic product. | Water can promote hydrolysis of the nitrite ester. acs.org |

| Vacuum Distillation | Separate this compound from less volatile impurities and unreacted alcohol. | Reduced pressure is essential to prevent thermal decomposition. acs.orgsmolecule.com |

| Chromatography (e.g., IC, HPLC) | Achieve high purity; remove trace impurities. | Often used for analytical-scale purification or quality control. smolecule.comthermofisher.com |

Chemical Purification: Specific chemical treatments can be used to remove certain impurities. For instance, treatment with amidosulfuric acid is an effective method for selectively removing other alkyl nitrite impurities that might be present from side reactions. The reaction is: RONO + NH₂SO₃H → ROH + N₂ + H₂SO₄. smolecule.com

Reaction Mechanisms and Chemical Transformations of Nonyl Nitrite

Overview of Alkyl Nitrite (B80452) Reactivity Classes

Alkyl nitrites, with the general structure R-O-N=O, are a class of organic compounds known for their role as versatile reagents in organic synthesis. wikipedia.org Their reactivity is largely dictated by the weak O-N bond, which is susceptible to both homolytic and heterolytic cleavage. wikipedia.org This dual nature allows alkyl nitrites to participate in a variety of chemical transformations.

The primary reactivity classes of alkyl nitrites include:

Nitrosating Agents: Alkyl nitrites can act as electrophilic nitrosating agents, transferring a nitroso group (–N=O) to various nucleophiles. researchgate.netnih.gov This process is fundamental to the synthesis of nitrosamines, nitroso compounds, and oximes. wikipedia.orgchemeurope.com The nitrosating ability of alkyl nitrites can be influenced by reaction conditions, such as the presence of acid or base catalysts. wikipedia.orgtandfonline.com

Radical Precursors: Homolytic cleavage of the O-N bond in alkyl nitrites upon photolysis or thermolysis generates an alkoxy radical (RO•) and a nitric oxide radical (•NO). wikipedia.orgnumberanalytics.com The generated alkoxy radicals are highly reactive intermediates that can initiate a cascade of subsequent reactions, including hydrogen abstraction and C-C bond cleavage. caltech.edunih.gov

The specific reaction pathway that an alkyl nitrite, such as nonyl nitrite, will follow depends on factors like the reaction conditions (e.g., temperature, light), the presence of other reagents, and the nature of the substrate.

Nitrosation Reactions Catalyzed by this compound

This compound, like other alkyl nitrites, serves as a catalyst for nitrosation reactions, which involve the introduction of a nitroso group into an organic molecule. These reactions are crucial in various synthetic transformations.

N-Nitrosation Pathways

N-nitrosation is the process of forming an N-nitroso compound, typically from the reaction of a nitrosating agent with a secondary amine. wikipedia.org this compound can facilitate this transformation by delivering the nitrosonium ion (NO+) or a related electrophilic nitrosating species.

The general mechanism for the N-nitrosation of a secondary amine (R₂NH) by an alkyl nitrite (R'ONO) can be summarized as follows:

Protonation of the alkyl nitrite, often catalyzed by an acid, enhances its electrophilicity.

The nucleophilic nitrogen of the secondary amine attacks the electrophilic nitrogen of the activated alkyl nitrite.

Subsequent loss of an alcohol molecule (R'OH) and a proton yields the stable N-nitrosamine (R₂N-N=O). wikipedia.org

The rate of N-nitrosation is influenced by the basicity of the amine and the pH of the reaction medium. biotech-asia.orgeuropa.eu While secondary amines readily form stable nitrosamines, primary amines yield unstable primary nitrosamines that can decompose to diazonium ions. wikipedia.orgmasterorganicchemistry.com Tertiary amines are generally less reactive towards nitrosation. efpia.eu

O-Nitrosation Pathways

O-nitrosation involves the formation of a nitrite ester through the reaction of an alcohol with a nitrosating agent. Since this compound is itself a nitrite ester, its involvement in O-nitrosation typically refers to transesterification-like reactions or the nitrosation of other hydroxyl-containing compounds. For instance, in the presence of a different alcohol, an equilibrium can be established, leading to the formation of a new nitrite ester.

The reaction of thiols (RSH) with alkyl nitrites can lead to the formation of S-nitrosothiols (RSNO), a process also known as S-nitrosation. wikipedia.org This reaction proceeds via the attack of the sulfur nucleophile on the nitrosating species derived from the alkyl nitrite. S-nitrosothiols are of significant interest in biochemistry due to their role in nitric oxide signaling. wikipedia.org

C-Nitrosation Pathways

C-nitrosation is the introduction of a nitroso group directly onto a carbon atom. This reaction typically occurs with carbon atoms that are activated by adjacent electron-withdrawing groups, such as carbonyls, or in electron-rich aromatic systems like phenols. nih.gov

Alkyl nitrites are effective reagents for the C-nitrosation of activated methylene (B1212753) compounds. nih.gov For example, ketones can be nitrosated at the α-carbon in the presence of an alkyl nitrite and an acid or base catalyst. chemeurope.comnih.gov The reaction proceeds through the enol or enolate form of the ketone, which acts as the nucleophile attacking the nitrosating agent. The initial product is a nitroso ketone, which often tautomerizes to the more stable oxime. nih.gov

The nitrosation of phenols with alkyl nitrites typically occurs at the para-position to the hydroxyl group, yielding p-nitrosophenols, which exist in equilibrium with their quinone monoxime tautomers. nih.gov

Radical Generation and Reactivity Initiated by this compound

The relatively weak O-N bond in this compound makes it a good precursor for radical generation, particularly through photolysis or thermolysis. wikipedia.org

Alkoxy Radical Formation and Subsequent Reactions

Upon absorption of energy (e.g., UV light), this compound undergoes homolytic cleavage of the O-N bond to produce a nonyloxy radical (C₉H₁₉O•) and a nitric oxide radical (•NO). numberanalytics.comcaltech.edu

RONO + hν → RO• + •NO caltech.edu

The nonyloxy radical is a highly reactive intermediate that can undergo several subsequent reactions, significantly influencing the final product distribution. The primary reaction pathways for alkoxy radicals include:

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule (R'-H) to form a nonanol (C₉H₁₉OH) and a new radical (R'•). Intramolecular hydrogen abstraction is also a possibility, particularly through a six-membered ring transition state (1,5-hydrogen shift), leading to the formation of a carbon-centered radical within the same molecule. caltech.edu

β-Scission (Fragmentation): The alkoxy radical can undergo fragmentation by breaking a carbon-carbon bond at the β-position to the oxygen atom. This results in the formation of a carbonyl compound and a new, smaller alkyl radical. nih.gov The regioselectivity of β-scission is governed by the stability of the resulting alkyl radical. nih.gov

Reaction with Oxygen: In the presence of molecular oxygen (O₂), the alkoxy radical can react to form a carbonyl compound and a hydroperoxyl radical (HO₂•). caltech.edu

Reaction with Nitric Oxide: The alkoxy radical can recombine with the initially formed nitric oxide radical to regenerate the starting this compound, or it can react with another nitric oxide molecule to form an alkyl nitrate (B79036) (RONO₂). mit.eduacs.org

The competition between these different reaction pathways for the nonyloxy radical is dependent on factors such as the concentration of reactants, temperature, and the presence of oxygen. caltech.edunsf.gov

Nitrogen Dioxide Radical Induced Pathways

The interaction of this compound with nitrogen dioxide radicals (•NO₂) is characterized by radical abstraction reactions. The nitrogen dioxide radical is a key species in various nitration and oxidation processes. mdpi.comnih.gov In biological contexts, myeloperoxidase can generate reactive nitrogen species, including a nitrogen dioxide radical-like species, which promotes the peroxidation of lipids. core.ac.uk The primary pathway for the reaction between •NO₂ and an alkyl chain, such as the nonyl group in this compound, involves hydrogen atom abstraction.

The •NO₂ radical can abstract a hydrogen atom from the nonyl chain, leading to the formation of a carbon-centered radical on the this compound molecule and nitrous acid (HNO₂).

Reaction Scheme: C₉H₁₉ONO + •NO₂ → •C₉H₁₈ONO + HNO₂

The site of hydrogen abstraction is influenced by the stability of the resulting carbon radical, with tertiary hydrogens being more susceptible than secondary, which are more susceptible than primary hydrogens. The newly formed this compound radical is highly reactive and can undergo further reactions, such as cross-linking with other radical species or reacting with molecular oxygen, initiating complex radical chain processes.

Redox Chemistry of this compound

The nitrogen atom in the nitrite group of this compound possesses an oxidation state of +3. This intermediate oxidation state allows the compound to function as both an oxidizing and a reducing agent, depending on the reaction partner. wikipedia.org

As an oxidizing agent, this compound accepts electrons, causing the oxidation of a substrate while its own nitrogen atom is reduced. The reduction products of the nitrite moiety can vary but often include nitric oxide (NO), where nitrogen is in the +2 oxidation state. wikipedia.org

A generalized reaction is the oxidation of a substrate (Substrate-H₂) by this compound:

C₉H₁₉ONO + Substrate-H₂ → C₉H₁₉OH + H₂O + Substrate

In this process, the this compound is reduced to nonanol and water, while the substrate is oxidized. The specific products and stoichiometry depend heavily on the nature of the reducing agent and the reaction conditions.

This compound can be readily reduced by various chemical reagents. The reduction typically affects the nitrite functional group, converting it into different nitrogen-containing species with lower oxidation states, while the nonyl group is converted to nonanol. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound to nonanol and nitrogen-containing byproducts. smolecule.com The nature of the nitrogenous product depends on the strength of the reducing agent used. wikipedia.org

| Reducing Agent | Primary Products from this compound | General Principle Source |

| Lithium Aluminum Hydride (LiAlH₄) | Nonanol, Nitrogen Oxides | smolecule.com |

| Hydrogen Sulfide (H₂S) | Nonanol, Ammonia (B1221849) (NH₃) | wikipedia.org |

| Tin(II) ions (Sn²⁺) | Nonanol, Hyponitrous Acid (H₂N₂O₂) | wikipedia.org |

| Sulfur Dioxide (SO₂) | Nonanol, Nitric Oxide (NO), Dinitrogen Monoxide (N₂O) | wikipedia.org |

In biological systems, various proteins and enzymes can catalyze the reduction of nitrites to nitric oxide, a process known as bioactivation. nih.gov This reduction is a key aspect of the physiological effects of alkyl nitrites.

Thermal and Photochemical Decomposition Kinetics of this compound

The stability of this compound is limited, and it can decompose under the influence of heat or light through distinct kinetic pathways.

Studies on analogous compounds, such as trifluoroacetyl nitrite, provide insight into the gas-phase thermal decomposition of alkyl nitrites. rsc.org The decomposition is typically a first-order reaction initiated by the homolytic cleavage of the weakest bond in the molecule, the alkoxy-nitroso (O-NO) bond. rsc.org This bond has a dissociation energy that allows for fragmentation at moderate temperatures.

The primary rate-determining step is: C₉H₁₉O–NO (g) → C₉H₁₉O• (g) + •NO (g)

This initial fragmentation yields a nonyloxy radical (C₉H₁₉O•) and a nitric oxide radical (•NO). The nonyloxy radical is unstable and can undergo several subsequent rapid reactions, including:

β-Scission: Fragmentation of the carbon-carbon bond adjacent to the oxygen, yielding an aldehyde (e.g., formaldehyde (B43269) if cleavage occurs at the end of the chain) and a smaller alkyl radical.

Intramolecular Hydrogen Abstraction: Abstraction of a hydrogen atom from within the nonyl chain to form a hydroxyalkyl radical.

Reaction with NO: Recombination with nitric oxide, which is unlikely to be productive, or reaction with a second nitric oxide molecule.

Key Steps in Gas-Phase Thermal Decomposition

| Step | Reaction Description | Products | Source of Analogy |

|---|---|---|---|

| Initiation | Homolytic cleavage of the O-NO bond | Nonyloxy radical, Nitric oxide radical | rsc.org |

| Propagation | β-scission of the nonyloxy radical | Aldehyde/Ketone, Alkyl radical | General radical chemistry |

| Propagation | Intramolecular H-abstraction | Hydroxyalkyl radical | General radical chemistry |

In solution, the photolysis of alkyl nitrites proceeds via different mechanisms, most notably the Barton reaction, especially for nitrites with a carbon chain of at least four atoms. youtube.comlookchem.com This reaction is initiated by the photochemical homolytic cleavage of the O–NO bond upon absorption of UV light, generating an alkoxy radical and a nitric oxide radical within a solvent cage. youtube.comresearchgate.net

The key steps of the Barton reaction for this compound are:

Photochemical Homolysis: C₉H₁₉O–NO + hν → [C₉H₁₉O• + •NO]solvent cage

Intramolecular Hydrogen Abstraction: The highly reactive nonyloxy radical abstracts a hydrogen atom from the delta-carbon (the fourth carbon from the oxygen) of the nonyl chain. This is a sterically favored 1,5-hydrogen shift that proceeds through a six-membered cyclic transition state.

Radical Recombination: The resulting carbon-centered radical on the delta-position then combines with the nitric oxide radical to form a delta-nitroso alcohol. youtube.com

The delta-nitroso alcohol product typically exists in equilibrium with its tautomer, a more stable oxime. youtube.com For primary and secondary nitrites with shorter chains, this reaction is less efficient. lookchem.com Competing with the Barton reaction is the decomposition of the alkoxy radical via other pathways if it escapes the solvent cage. lookchem.com

Theoretical and Computational Investigations of Nonyl Nitrite

Quantum Chemical Characterization of Nonyl Nitrite (B80452) Electronic Structure

The electronic structure of nonyl nitrite, defined by the arrangement of its electrons in molecular orbitals, is fundamental to its chemical properties. Computational methods allow for a detailed characterization of this structure, providing insights into its reactivity and bonding.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and geometry of these frontier orbitals are critical predictors of chemical behavior.

For alkyl nitrites, the HOMO is typically associated with the lone pair electrons on the oxygen and nitrogen atoms of the nitrite group. journals.co.za Specifically, it often involves a non-bonding orbital with significant character on the terminal oxygen atom of the N=O group. The LUMO is generally the corresponding antibonding π* orbital (π*N=O). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. pku.edu.cn A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, influencing its photochemical properties. researchgate.net In this compound, the long alkyl chain primarily acts as an electron-donating group through inductive effects, which can slightly raise the energy of the HOMO compared to smaller alkyl nitrites, potentially narrowing the HOMO-LUMO gap.

Ab initio molecular orbital calculations on simpler alkyl nitrites like methyl nitrite have been performed to determine orbital energies and compositions, providing a solid foundation for these predictions. royalsocietypublishing.orgnih.gov These studies confirm that the frontier orbitals are localized on the R-O-N=O functional group, which dictates the primary sites of reactivity. scielo.org.ar

| Molecular Orbital | Primary Atomic Contribution | Orbital Type | Significance |

|---|---|---|---|

| HOMO | Oxygen/Nitrogen (O-N=O) | Non-bonding (n) | Site of electron donation (nucleophilicity), involved in n→π* transitions. |

| LUMO | Nitrogen/Oxygen (N=O) | Antibonding (π) | Site of electron acceptance (electrophilicity), involved in n→π and π→π* transitions. |

| HOMO-1 | Oxygen/Alkyl Group (C-O-N) | Sigma (σ) | Contributes to the stability of the ester linkage. |

The distribution of electron density within the this compound molecule is uneven due to the differing electronegativities of the atoms. The oxygen and nitrogen atoms of the nitrite group are highly electronegative, drawing electron density away from the carbon and hydrogen atoms of the nonyl chain. This polarization is key to predicting reactive sites.

Computational chemistry visualizes this through Molecular Electrostatic Potential (MEP) maps. In an MEP map for this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitrite group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the alkyl chain.

In Silico Spectroscopic Signature Prediction for this compound

Computational methods can predict the spectroscopic signatures of molecules with a high degree of accuracy. These simulations are invaluable for identifying unknown compounds and for interpreting experimental spectra.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities. nih.govfaccts.de

For this compound, the most characteristic vibrations are associated with the nitrite functional group. researchgate.net The N=O stretching vibration gives rise to a very strong absorption band in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. Another strong band, corresponding to the N-O single bond stretch, appears around 800-850 cm⁻¹. The long alkyl chain would exhibit characteristic C-H stretching vibrations (2850-3000 cm⁻¹) and various bending and rocking modes at lower frequencies. Like other n-alkyl nitrites, this compound is expected to exist as a mixture of conformers (e.g., cis/trans or syn/anti isomers), which can lead to the doubling of some characteristic frequency bands in the gas phase. acs.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong |

| N=O Stretch | 1650 - 1680 | Very Strong | Medium |

| CH₂ Scissor | 1450 - 1470 | Medium | Medium |

| C-O Stretch | 1000 - 1050 | Strong | Weak |

| N-O Stretch | 800 - 850 | Strong | Strong |

| O-N=O Bend | 600 - 650 | Strong | Medium |

UV-Vis spectroscopy measures the absorption of light that causes electrons to be promoted from a ground state to an excited state. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. aip.orgresearchgate.net

Alkyl nitrites exhibit two characteristic absorption bands in the UV-Vis region. The most prominent is a weak, broad absorption band in the near-UV region (around 300-400 nm), which is attributed to the n→π* electronic transition. aip.org This transition involves promoting a non-bonding electron from the HOMO (located on the oxygen atom) to the antibonding LUMO (the π* orbital of the N=O bond). A second, much stronger absorption occurs at shorter wavelengths (below 250 nm) and is assigned to a π→π* transition. For this compound, the n→π* transition is what gives the compound its characteristic pale yellow color. The exact position (λmax) of these absorptions can be influenced by the solvent and the conformation of the molecule. TD-DFT calculations can model these transitions and predict their energies and oscillator strengths (intensities). aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. hhu.desemanticscholar.org

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the different carbons of the nonyl chain. The protons on the carbon atom attached to the oxygen (the α-carbon, -CH₂-ONO) would be the most deshielded, appearing furthest downfield (highest ppm value), typically in the range of 4.0-4.5 ppm, due to the electronegativity of the adjacent oxygen atom. libretexts.org The other methylene (B1212753) (-CH₂-) groups along the chain would appear in the 1.2-1.8 ppm range, while the terminal methyl (-CH₃) group would be the most shielded, appearing furthest upfield around 0.8-1.0 ppm. libretexts.orgresearchgate.net

Similarly, the ¹³C NMR spectrum would show the α-carbon as the most downfield signal. The chemical shifts of the carbons in the long alkyl chain are influenced by their distance from the electron-withdrawing nitrite group, with the effect diminishing further down the chain. researchgate.netpnas.org Computational simulations can resolve the subtle differences between the chemical shifts of the internal methylene carbons, aiding in the complete assignment of the NMR spectrum. hhu.de

| Nucleus | Position in Nonyl Chain | Predicted Chemical Shift (δ, ppm) | Reason for Shift |

|---|---|---|---|

| ¹H | -CH₂-ONO (α-position) | 4.0 - 4.5 | Strong deshielding by electronegative ONO group. |

| ¹H | -CH₂- (β-position) | 1.6 - 1.8 | Moderate deshielding. |

| ¹H | Internal -CH₂- groups | 1.2 - 1.6 | Typical alkyl environment. libretexts.org |

| ¹H | Terminal -CH₃ | 0.8 - 1.0 | Most shielded position. libretexts.org |

| ¹³C | -CH₂-ONO (α-position) | ~70 - 75 | Strong deshielding by ONO group. |

| ¹³C | Internal -CH₂- groups | ~22 - 32 | Standard sp³ carbon environment. |

| ¹³C | Terminal -CH₃ | ~14 | Standard terminal methyl carbon. |

Computational Modeling of this compound Reaction Pathways

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving this compound. Through the application of quantum chemical methods, researchers can map out potential energy surfaces, identify transient species, and predict the likelihood of various reaction pathways. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Identification and Characterization

A transition state is a fleeting, high-energy configuration that molecules pass through as they transform from reactants to products. numberanalytics.commit.edusolubilityofthings.com Identifying and characterizing the transition state is fundamental to understanding a reaction's mechanism and its rate. numberanalytics.comsolubilityofthings.com For reactions involving this compound, such as thermal decomposition or hydrolysis, computational methods like Density Functional Theory (DFT) are employed to locate these critical structures on the potential energy surface. numberanalytics.comaidic.it

The process begins with proposing a plausible reaction coordinate, which is a geometric parameter that changes continuously during the reaction (e.g., the stretching of the O-N bond for decomposition). By systematically mapping the energy of the system as a function of this coordinate, a maximum energy point—the transition state—can be located. scirp.org Once identified, the transition state is characterized by a unique feature: it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate, which confirms it as a true saddle point on the potential energy surface. numberanalytics.com

For alkyl nitrites, a primary reaction pathway is the homolytic cleavage of the O-N bond to form an alkoxy radical and nitric oxide. worldscientific.com Theoretical studies on smaller alkyl nitrites, such as amyl nitrite, have utilized ab initio calculations to investigate such dissociation mechanisms. researchgate.net These studies show that the characteristics of the transition state can differ depending on the electronic state (e.g., ground state vs. excited state) of the molecule. researchgate.net While specific transition state structures for this compound are not extensively documented in publicly available literature, the principles derived from studies of smaller analogues like methyl, butyl, and amyl nitrite are applicable. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. numberanalytics.com These calculations trace the reaction path downhill from the transition state to connect it with the corresponding reactants and products, thereby confirming that the identified transition state mediates the reaction of interest. numberanalytics.com

Reaction Energetics and Kinetic Rate Constant Prediction

Reaction energetics involves the calculation of key thermodynamic quantities that govern a chemical process. uni-muenchen.deznotes.org For this compound, this includes determining the activation energy (the energy difference between the reactants and the transition state), the heat of reaction, and the bond dissociation energies (BDEs). worldscientific.comuni-muenchen.de These values are crucial for predicting the feasibility and rate of a reaction.

Computational methods like DFT, with functionals such as B3LYP and PBE1PBE, have been used to calculate the N–O bond dissociation energies and heats of formation for a series of alkyl nitrites. worldscientific.com A notable finding from these studies is that the BDEs of the O-N bond in alkyl nitrites are relatively constant as the alkyl chain length increases. worldscientific.com This suggests that the energetics of O-N bond cleavage in this compound would be similar to that of smaller alkyl nitrites.

The following table illustrates typical calculated thermodynamic data for alkyl nitrites from theoretical studies. While specific values for this compound are not provided in the cited literature, the data for related compounds offer a reasonable approximation.

Table 1: Calculated Thermodynamic Data for Alkyl Nitrites (Gas Phase, 298.15 K)

| Compound | Method | Calculated N-O BDE (kcal/mol) | Calculated Heat of Formation (kcal/mol) |

|---|---|---|---|

| Alkyl Nitrites (general) | B3LYP/6-311+g** | ~40-42 | Increases with chain length |

Once the activation energy (Ea) is determined from the calculated potential energy surface, it can be used within the framework of Transition State Theory (TST) to predict the kinetic rate constant (k) of the reaction. numberanalytics.com The TST equation relates the rate constant to the free energy of activation. The development of elementary reaction-based kinetic models, often aided by DFT calculations, allows for the prediction of time-dependent concentration profiles of reactants and products. nsf.gov Such models have been successfully applied to understand the photolysis of other nitrogen-containing compounds. nsf.gov For this compound, these models could predict its degradation rate under various conditions, such as in the atmosphere or in solution. tandfonline.com

Solvent Effects on this compound Reactivity: Computational Aspects

The solvent environment can significantly influence the rate and mechanism of a chemical reaction. researchgate.net Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

In implicit solvent models , such as the Polarizable Continuum Model (PCM), the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. tesisenred.net For a reaction involving a polar species like this compound, moving to a more polar solvent would be predicted to stabilize charged or highly polar transition states, potentially accelerating the reaction. nih.gov

Explicit solvent models involve including a number of individual solvent molecules around the reacting species in the calculation. This method is more computationally intensive but can account for specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents like water or alcohols. researchgate.net For instance, in the hydrolysis of an alkyl nitrite, explicit water molecules can be shown to play a direct role in the proton transfer at the transition state. tandfonline.comresearchgate.net

For this compound, computational studies could explore how its reactivity in key reactions, such as hydrolysis or nitrosation, is altered in different media, from nonpolar organic solvents to aqueous solutions. tandfonline.com For example, the rate of hydrolysis is expected to be influenced by the solvent's ability to stabilize the transition state. tandfonline.com Molecular dynamics (MD) simulations can also reveal how solvent molecules arrange around the this compound molecule and how this "solvent cage" affects its conformational dynamics and reaction pathways. researchgate.net While specific computational studies on solvent effects for this compound are scarce in the literature, the principles are well-established and have been applied to related nitrite and nitrate (B79036) compounds. researchgate.netchemrxiv.org

Environmental Chemistry and Atmospheric Fate of Nonyl Nitrite

Atmospheric Photochemistry and Degradation of Nonyl Nitrite (B80452)

The primary atmospheric loss processes for nonyl nitrite are initiated by solar radiation, leading to either direct photolytic decomposition or the formation of highly reactive species like the hydroxyl radical that subsequently degrade the compound.

The gas-phase reaction with the hydroxyl radical (•OH), a key atmospheric oxidant, contributes to the degradation of this compound. rsc.org The reaction proceeds via the abstraction of a hydrogen atom from the nonyl alkyl chain, forming water and an alkyl radical. rsc.org The general reaction is as follows:

RONO + •OH → •R'ONO + H₂O

Studies on a range of short-chain alkyl nitrites show that the rate constant for this reaction increases with the size of the alkyl group. rsc.org This is because longer and more complex alkyl chains have more hydrogen atoms available for abstraction, including more easily abstracted secondary and tertiary hydrogens. While a specific rate constant for this compound is not available, data from other alkyl nitrites at ambient temperatures provide a strong basis for estimation. rsc.org Research indicates that this reaction pathway involves both hydrogen abstraction from the alkyl group and, to a lesser extent, NO-abstraction pathways. rsc.org

However, under typical sunlit atmospheric conditions, the degradation of alkyl nitrites by hydroxyl radicals is considered a minor removal process when compared to the much faster process of photolysis. rsc.org

| Alkyl Group (R) | Rate Constant (kOH) (x 109 dm3 mol-1 s-1) |

|---|---|

| Methyl (CH₃) | 0.71 ± 0.12 |

| Ethyl (C₂H₅) | 1.15 ± 0.23 |

| n-Propyl (n-C₃H₇) | 1.56 ± 0.32 |

| n-Butyl (n-C₄H₉) | 3.41 ± 1.48 |

| sec-Butyl (sec-C₄H₉) | 3.89 ± 0.58 |

| iso-Butyl (i-C₄H₉) | 3.47 ± 0.52 |

| tert-Butyl (t-C₄H₉) | 0.91 ± 0.15 |

The most significant atmospheric degradation pathway for alkyl nitrites is photolysis by solar radiation. rsc.org Alkyl nitrites absorb near-ultraviolet radiation, which leads to the cleavage of the weak oxygen-nitrogen (O-N) bond. rsc.orgd-nb.info This photodissociation reaction produces an alkoxy radical (RO•) and a nitric oxide (•NO) molecule. d-nb.infosioc-journal.cn

RONO + hν (sunlight) → RO• + •NO

For this compound, this reaction would produce a nonyloxy radical and nitric oxide. The nitric oxide molecule is then free to participate in the complex chemical cycles of the atmosphere, particularly those involving nitrogen oxides (NOx) and ozone formation. rsc.orgacs.org The alkoxy radical will undergo further reactions, such as decomposition or isomerization. sioc-journal.cn Studies on the photolysis of similar molecules like n-butyl nitrite and isoamyl nitrite confirm that this decomposition is a primary result of light absorption. d-nb.info

Aqueous Phase Environmental Transformations of this compound

When this compound partitions from the gas phase into an aqueous environment, such as cloud droplets, fog, or wet aerosols, its chemical fate is primarily driven by hydrolysis. sci-hub.setandfonline.com This process involves the reaction of the alkyl nitrite with water to produce the corresponding alcohol (nonanol) and nitrous acid (HONO). researchgate.net

RONO + H₂O ⇌ ROH + HONO

The hydrolysis of alkyl nitrites can be catalyzed by both acids and bases. tandfonline.comresearchgate.net Under neutral pH conditions, the hydrolysis of alkyl nitrites is relatively slow. sci-hub.se Kinetic studies show that the rate of neutral hydrolysis is not heavily dependent on the structure of the alkyl group. sci-hub.se For example, there is only a threefold difference in the hydrolysis rate constant between ethyl nitrite and neopentyl nitrite. sci-hub.se In acidic solutions, the reaction is subject to general acid catalysis, where the rate-determining step involves the protonation of the nitrite group concurrently with the cleavage of the O-N bond. researchgate.net In alkaline solutions, the reaction is also accelerated. tandfonline.com

Furthermore, in the presence of other nucleophiles, alkyl nitrites can undergo rapid nitrosyl exchange reactions. sci-hub.se For instance, they can transfer their nitroso group (-N=O) to other alcohols present in the solution. sci-hub.se

| Alkyl Group (R) | Hydrolysis Rate Constant (khyd) (x 105 s-1) |

|---|---|

| Ethyl (C₂H₅) | 2.5 |

| n-Propyl (n-C₃H₇) | 2.6 |

| n-Butyl (n-C₄H₉) | 2.6 |

| Isobutyl (i-C₄H₉) | 2.2 |

| Neopentyl (C₅H₁₁) | 7.7 |

| Isopropyl (i-C₃H₇) | 1.5 |

| tert-Butyl (t-C₄H₉) | 0.74 |

While gas-phase photolysis of related organic nitrates (RONO₂) releases NOx, studies have shown their aqueous-phase photolysis leads primarily to the formation of nitrous acid (HONO), representing a different chemical pathway in condensed phases. This highlights that the environmental compartment—gas versus aqueous—can fundamentally alter the degradation products and subsequent atmospheric impact of such compounds.

Hydrolysis Mechanisms in Natural Water Systems

Hydrolysis is a primary degradation pathway for this compound in aquatic environments. The rate and mechanism of this process are influenced by factors such as pH, temperature, and the presence of catalysts. Alkyl nitrites, including by analogy this compound, can undergo both acid-catalyzed and base-catalyzed hydrolysis. researchgate.net

Under acidic conditions, the hydrolysis of alkyl nitrites is significantly accelerated. helsinki.fi The proposed mechanism for primary and secondary alkyl nitrites involves protonation of the nitrite group, followed by a nucleophilic attack by water. helsinki.fi For tertiary alkyl nitrites, the reaction proceeds via a more stable carbocation intermediate (S_N1 mechanism). acs.org The structure of the alkyl group plays a crucial role; for instance, increased alkyl substitution at the carbon atom bonded to the oxygen atom generally increases the rate of acid-catalyzed hydrolysis. acs.org

Base-catalyzed hydrolysis of alkyl nitrites also occurs, where the hydroxide (B78521) ion acts as the nucleophile. dtic.mil Studies on various alkyl nitrates, which serve as a proxy, show that the rate of hydrolysis is dependent on the molecular structure. dtic.mil For instance, electron-withdrawing groups near the nitrate (B79036) group can enhance the hydrolysis rate. dtic.mil Long-chain alkyl nitrates generally exhibit slower hydrolysis rates compared to their short-chain counterparts under neutral conditions. dtic.mil

It is important to note that the hydrolysis of organic nitrates, and by extension nitrites, can be reversible, indicating that under certain conditions, the formation of these compounds from nitric acid or nitrous acid and the corresponding alcohol could occur in particulate matter. acs.org

Table 1: Factors Influencing Hydrolysis of Alkyl Nitrites/Nitrates

| Factor | Influence on Hydrolysis Rate | Mechanism |

| Low pH (Acidic) | Increases rate | Acid-catalyzed S_N1 or S_N2 pathways helsinki.fiacs.org |

| High pH (Basic) | Increases rate | Base-catalyzed nucleophilic substitution dtic.mil |

| Alkyl Chain Length | Longer chains generally decrease the rate | Steric hindrance and electronic effects dtic.mil |

| Alkyl Chain Branching | Tertiary > Secondary > Primary (acid-catalyzed) | Stability of carbocation intermediates acs.org |

This table summarizes general trends for alkyl nitrites and nitrates as specific data for this compound is limited.

Biotransformation Potential in Aquatic Environments

The biotransformation of this compound in aquatic environments is another critical degradation pathway, primarily mediated by microorganisms. While direct studies on this compound are not prevalent, the biodegradation of related compounds such as nonylphenol ethoxylates and other organic nitrogen compounds provides insight into potential mechanisms.

Microbial communities in water and sediment can utilize organic nitrogen compounds as a source of nutrients and energy. mdpi.com The process of ammonification, the conversion of organic nitrogen to ammonia (B1221849), is a key step in the nitrogen cycle and can be carried out by a wide range of bacteria and fungi. nih.gov Studies on the biotransformation of various organic nitrogenous compounds have shown that factors like adsorption to surfaces and the inherent bioavailability of the compound influence the rate of ammonification. nih.gov

For compounds containing a nonyl group, such as nonylphenol, biodegradation can be slow, and the degradation products themselves can be persistent. health.state.mn.usnih.gov The degradation of nonylphenol ethoxylates, for example, often results in the formation of nonylphenol, which is more resistant to further breakdown. elchemy.comresearchgate.net In anaerobic conditions, the degradation of nonylphenol has been observed to be dependent on the presence of electron acceptors like nitrate. conicet.gov.ar

Given its structure, this compound could potentially be transformed through several microbial pathways:

Hydrolysis: Enzymatic hydrolysis could cleave the ester bond, yielding nonyl alcohol and nitrous acid.

Reduction: The nitrite group could be reduced to nitrogen gas or ammonia under anaerobic conditions by denitrifying bacteria.

Oxidation: The nonyl chain could be oxidized by various microorganisms, a common pathway for the degradation of long-chain alkanes. researchgate.netnih.gov

Table 2: Potential Biotransformation Pathways for this compound

| Pathway | Description | Mediating Organisms (General) |

| Enzymatic Hydrolysis | Cleavage of the O-N bond to form nonyl alcohol and nitrite/nitrous acid. | Hydrolase-producing bacteria and fungi. |

| Denitrification | Reduction of the nitrite group to nitrogen gas (N₂) under anoxic conditions. | Denitrifying bacteria. |

| Ammonification | Conversion of the nitrogen component to ammonia (NH₃). | Ammonifying bacteria and fungi. nih.gov |

| Alkyl Chain Oxidation | Degradation of the nine-carbon alkyl chain. | Hydrocarbon-degrading bacteria. researchgate.net |

This table is illustrative of potential pathways based on the biotransformation of analogous compounds.

Atmospheric Lifetimes and Global Warming Potential Assessments of this compound

Once volatilized, the fate of this compound in the atmosphere is determined by photochemical reactions and physical removal processes. Its atmospheric lifetime dictates its potential for long-range transport and its contribution to atmospheric chemistry.

The primary removal mechanism for volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl radical (•OH). researchgate.netcopernicus.org For long-chain alkanes, which can be used as a structural analogue for the nonyl group, the rate of reaction with •OH is a key determinant of their atmospheric lifetime. nih.govresearchgate.net The atmospheric lifetime of these compounds generally decreases as the chain length increases due to a larger number of C-H bonds available for abstraction by •OH.

Photolysis, the decomposition of a molecule by light, is another important sink for alkyl nitrites. nih.gov Alkyl nitrites absorb ultraviolet radiation, leading to the cleavage of the O-N bond to produce an alkoxy radical and nitric oxide (NO). nih.gov These products can then participate in further atmospheric reactions, including the formation of ozone and other secondary pollutants. gu.se For alkyl nitrates with more than five carbon atoms, degradation by •OH radicals becomes a more dominant loss process compared to photolysis. awi.de

The atmospheric lifetime of this compound is therefore expected to be relatively short, on the order of hours to a few days, due to efficient removal by both photolysis and reaction with •OH radicals. This short lifetime would limit its potential for long-range transport.

There is no direct measurement of the Global Warming Potential (GWP) for this compound. The GWP of a compound is a measure of its ability to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.govwikipedia.org It depends on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. ipcc.ch

Table 3: Atmospheric Fate and GWP Considerations for this compound

| Parameter | Assessment for this compound (Inferred) | Key Influencing Factors |

| Atmospheric Lifetime | Short (hours to days) | Reaction with •OH radicals, photolysis researchgate.netnih.gov |

| Primary Atmospheric Sinks | •OH radical reaction, direct photolysis | Solar radiation, •OH concentration researchgate.netawi.de |

| Direct GWP | Likely low | Short atmospheric lifetime |

| Indirect GWP | Possible, through formation of N₂O | Production of NO and subsequent reactions epa.govnoaa.gov |

This table provides an inferred assessment based on the atmospheric chemistry of similar compounds.

Analytical Methodologies for Nonyl Nitrite Research

Chromatographic Separation and Detection of Nonyl Nitrite (B80452)

Chromatographic methods are fundamental to the analysis of nonyl nitrite, allowing for its separation from complex mixtures and subsequent quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements. acs.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. The methodology often involves the derivatization of nitrite to a more volatile form to enhance detection. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which reacts with nitrite to form a product amenable to GC analysis. nih.govnih.gov This approach, often coupled with mass spectrometry (GC-MS), provides high sensitivity and selectivity. nih.govnih.gov

The GC-MS method allows for the accurate quantification of nitrite in various matrices. nih.gov For instance, methods have been developed for the simultaneous derivatization and quantization of nitrite using PFB-Br. nih.gov The use of stable isotope-labeled internal standards, such as ¹⁵N-labeled nitrite, is a prerequisite for accurate analysis by GC-MS, helping to account for variations during sample preparation and analysis. nih.gov The derivatization reaction is typically carried out in a suitable solvent like aqueous acetone. nih.gov Researchers have also worked on optimizing GC-MS methods for the analysis of nitrite in various samples by testing factors like gas pressure, derivatization reaction time and temperature, and extraction procedures. ncl.ac.uk

| Parameter | Value/Condition | Reference |

| Derivatizing Agent | Pentafluorobenzyl Bromide (PFB-Br) | nih.govnih.gov |

| Internal Standard | ¹⁵N-labeled Nitrite | nih.gov |

| Ionization Mode | Negative-ion chemical ionization | researchgate.net |

| Monitored Ions (m/z) | 46 for [¹⁴N]nitrite, 47 for [¹⁵N]nitrite | nih.gov |

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the determination of nitrites. researchgate.netjfda-online.comjfda-online.com HPLC methods offer versatility in terms of detection, including UV-VIS absorbance, fluorescence, and electrochemical detection. researchgate.netnih.gov A significant advantage of HPLC is its ability to simultaneously detect both nitrite and nitrate (B79036). researchgate.net

For enhanced sensitivity and specificity, pre-column derivatization is often employed. One common derivatizing agent is 2,3-diaminonaphthalene (B165487) (DAN), which reacts with nitrite to form the highly fluorescent 2,3-naphthotriazole (NAT). researchgate.netresearchgate.net This allows for very low detection limits. researchgate.netnih.gov The choice of mobile phase is critical for achieving good separation. A common mobile phase consists of a buffered aqueous solution with an organic modifier, such as methanol. jfda-online.comjfda-online.comresearchgate.net The pH of the mobile phase is also a key parameter to optimize for clear separation from interfering peaks. jfda-online.com

| Parameter | Condition | Reference |

| Detection Method | UV Detector | jfda-online.comresearchgate.net |

| Mobile Phase | 0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol | jfda-online.comjfda-online.comresearchgate.net |

| Mobile Phase pH | 7.0 | jfda-online.comjfda-online.comresearchgate.net |

| Flow Rate | 0.8 mL/min | jfda-online.comjfda-online.comresearchgate.net |

| Derivatizing Agent | 2,3-diaminonaphthalene (DAN) | researchgate.netresearchgate.net |

| Detection Limit | 0.114 mg/kg (UPLC-MS) | nih.gov |

| Recovery Rate | 96.6% to 105.7% | jfda-online.comjfda-online.comresearchgate.net |

Spectroscopic Techniques for this compound Reaction Monitoring

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound in real-time. They provide insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the continuous monitoring of chemical reactions as they occur. mt.commdpi.com By inserting a probe directly into the reaction vessel, spectra can be collected in real-time, providing a "molecular video" of the reaction. mdpi.com This technique enables the tracking of reactants, intermediates, and products throughout the course of the reaction, offering a comprehensive understanding of the process. mt.commdpi.com

In-situ FTIR is particularly useful for studying the formation and consumption of transient species, such as diazonium salts, which are intermediates in many reactions. mdpi.com The ability to monitor these species in real-time helps in optimizing reaction parameters and ensuring the successful development of chemical processes. mdpi.com This method eliminates the need for time-consuming offline analysis and reduces operator exposure to potentially hazardous chemicals. mdpi.com

UV-Visible spectrophotometry is a widely used technique for conducting kinetic studies of reactions involving nitrite. researchgate.netnih.gov The method is based on monitoring the change in absorbance of a reacting species over time at a specific wavelength. researchgate.net This technique is particularly useful for determining reaction rates and investigating the influence of various parameters, such as reactant concentrations and temperature, on the reaction kinetics. researchgate.net

For instance, the reaction of nitrite can be followed by monitoring the absorbance changes of a colored reagent that reacts with it. researchgate.net Stopped-flow techniques can be coupled with spectrophotometry to study very fast reactions by monitoring the absorbance of an intermediate within a very short period. nih.gov The initial reaction rate can often be linearly correlated with the concentration of nitrite, allowing for its quantification. nih.gov While direct UV spectrophotometry can be used, the overlapping absorption spectra of nitrite and nitrate can present challenges, which can be addressed using advanced data analysis techniques like machine learning. spectroscopyonline.comeawag.ch

| Parameter | Value/Condition | Reference |

| Technique | Stopped-flow kinetic spectrophotometry | nih.gov |

| Wavelengths (λmax) | 585 nm and 409 nm (depending on concentration) | researchgate.net |

| Temperature | 40°C | researchgate.net |

| Detection Limit | 4.8 x 10⁻⁹ M | nih.gov |

| Linear Range | 1.0 x 10⁻⁸ to 6.0 x 10⁻⁶ M | nih.gov |

Mass Spectrometric Identification of this compound and Its Reaction Products

Mass spectrometry (MS) is an essential tool for the structural elucidation and identification of this compound and its reaction products. researchgate.netmdpi.com When coupled with a separation technique like GC or LC, it provides a powerful analytical platform for complex mixture analysis. researchgate.netnih.gov

GC-MS is frequently used for the analysis of nitrite following derivatization. nih.govnih.gov The mass spectrometer provides definitive identification of the derivatized nitrite based on its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net For example, in the analysis of nitrite using PFB-Br derivatization, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by focusing on specific ions characteristic of the nitrite derivative. researchgate.netnih.gov The use of stable isotopes, such as ¹⁸O-labeled water, can help in elucidating reaction mechanisms by tracking the incorporation of isotopes into the final products. researchgate.netnih.gov

LC-MS, particularly Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offers high throughput and sensitivity for the analysis of nitrite and its reaction products. nih.gov Selected ion reaction mode in the mass spectrometer allows for the specific identification and quantification of target analytes. nih.gov Mass spectrometry is also crucial for identifying novel cross-linking sites in proteins that may be formed as a result of reactions involving nitrite or its derivatives. mdpi.com By analyzing the fragmentation patterns of peptides, researchers can pinpoint the exact location of modifications. mdpi.com

Ionization Techniques for this compound Derived Species

The conversion of neutral this compound molecules into gaseous ions is a prerequisite for mass spectrometric analysis. The choice of ionization technique is critical as it directly influences the resulting mass spectrum, affecting the abundance of the molecular ion and the extent of fragmentation.

Electron Impact (EI) Ionization: Electron impact (EI) is a "hard" ionization technique that involves bombarding the vaporized sample with a high-energy electron beam (typically 70 eV). waters.com This process imparts significant energy to the analyte molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). waters.com Due to the excess energy, the molecular ion of compounds like this compound is often unstable and prone to extensive fragmentation. creative-proteomics.com While this fragmentation provides valuable structural information, it can sometimes lead to a weak or even absent molecular ion peak, making it difficult to determine the molecular weight directly. creative-proteomics.com

Chemical Ionization (CI): In contrast to EI, chemical ionization (CI) is a "soft" ionization method that results in less fragmentation and typically produces a more abundant ion related to the intact molecule. waters.com This technique involves the ionization of a reagent gas (e.g., methane (B114726) or isobutane) in the ion source, creating a plasma of reagent ions. waters.comoup.com These reagent ions then react with the analyte molecules through gentler processes like proton transfer. waters.com For this compound, this would likely result in a protonated molecule, [M+H]⁺, which has a mass-to-charge ratio one unit higher than the molecular weight. oup.comoup.com The use of CI is particularly advantageous for confirming the molecular weight of alkyl nitrites. oup.comoup.com Negative Chemical Ionization (NCI) is another variant that can offer high sensitivity for electronegative compounds, proceeding through mechanisms like electron capture or proton abstraction. waters.comnih.gov

| Technique | Principle | Primary Ion Formed | Fragmentation | Key Advantage | Reference |

|---|---|---|---|---|---|

| Electron Impact (EI) | High-energy electron bombardment (70 eV) | M⁺• (Molecular Ion) | Extensive | Provides detailed structural information from fragment patterns. | waters.comcreative-proteomics.com |

| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas | [M+H]⁺ (Protonated Molecule) | Minimal ("Soft") | Preserves the molecular ion, simplifying molecular weight determination. | waters.comoup.comoup.com |

| Negative Chemical Ionization (NCI) | Electron capture or reaction with negative reagent ions | [M-H]⁻ or M⁻• | Variable | Offers very high sensitivity for specific electronegative compounds. | waters.comnih.gov |

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation of a molecular ion in a mass spectrometer is not random; it follows predictable chemical pathways determined by the molecule's structure. Analyzing this fragmentation pattern is a powerful method for structural elucidation. nih.gov While specific fragmentation data for this compound is not extensively published, patterns can be inferred from the general behavior of alkyl nitrites and the documented spectra of related compounds like nonyl nitrate. researchgate.nettandfonline.comnist.gov

Under electron impact, the this compound molecular ion would be expected to undergo several key fragmentation processes:

Loss of the Nitroso Group: Cleavage of the weak O-NO bond is a common pathway for alkyl nitrites, which would result in the loss of a neutral NO radical (30 Da) and the formation of a nonyloxonium ion [C₉H₁₉O]⁺.

Alpha-Cleavage: Fission of the C-O bond can occur, leading to the formation of a nonyl cation [C₉H₁₉]⁺ (m/z 127).